molecular formula C10H16F3N3 B3039286 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]pentan-1-amine CAS No. 1006340-62-0

3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]pentan-1-amine

Cat. No.: B3039286
CAS No.: 1006340-62-0
M. Wt: 235.25 g/mol
InChI Key: YYRQBZNLAJKQEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]pentan-1-amine is a pyrazole-derived compound featuring a trifluoromethyl group at position 3 and a methyl group at position 5 of the pyrazole ring. The pentan-1-amine chain is attached to the pyrazole’s nitrogen at position 1. This structure combines lipophilicity (via the trifluoromethyl group) with moderate steric bulk (via the methyl substituent), making it a candidate for applications in medicinal chemistry or agrochemicals.

Properties

IUPAC Name

3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]pentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F3N3/c1-3-8(4-5-14)16-7(2)6-9(15-16)10(11,12)13/h6,8H,3-5,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRQBZNLAJKQEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCN)N1C(=CC(=N1)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]pentan-1-amine typically involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride. This reaction is carried out in a methanol-water mixture under reflux conditions for several hours . The resulting product is then purified through distillation and further functionalized through lithiation and electrophilic trapping .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as flow chemistry and controlled lithiation are employed to avoid precipitation and ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]pentan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]pentan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]pentan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Structural and Molecular Characteristics

The table below compares key parameters of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents (Pyrazole) CAS Number Purity
3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]pentan-1-amine (Target) C10H17F3N3* 236.25* 5-Methyl, 3-CF3 Not Provided Unknown
3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]pentan-1-amine C9H16ClN3 201.70 3-CF3 (no 5-substituent) 1006334-06-0 95%
3-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butan-1-amine C9H14F3N3 221.23 5-Cyclopropyl, 3-CF3 1006320-16-6 95%
5-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine C10H8F3N3 227.19 3-CF3, 5-phenyl 209224-91-9 Unknown
5-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine C14H19N3O 245.32 Oxadiazole core, 3-methylphenyl AG017902 Unknown

*Calculated based on structural analysis.

Key Observations:

The phenyl-substituted pyrazole (C10H8F3N3) introduces aromaticity, which may improve π-π stacking interactions but reduce solubility .

Heterocyclic Core :

  • The oxadiazole derivative (C14H19N3O) replaces pyrazole with a 1,2,4-oxadiazole ring, altering hydrogen-bonding capacity and metabolic stability .

Functional Implications

  • Lipophilicity : The trifluoromethyl group enhances lipophilicity in all analogs, favoring membrane permeability. However, the phenyl group in C10H8F3N3 may increase logP significantly, risking poor aqueous solubility .
  • Metabolic Stability : Pyrazole derivatives with electron-withdrawing groups (e.g., CF3) generally exhibit slower hepatic metabolism compared to oxadiazoles .

Biological Activity

3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]pentan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H11F3N2
  • Molecular Weight : 202.19 g/mol
  • Structural Formula : The compound features a pentanamine backbone substituted with a pyrazole ring that includes a trifluoromethyl group.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and subsequent interaction with cellular proteins.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, related pyrazole derivatives have been reported to inhibit EGFR and VEGFR pathways, which are crucial for tumor growth and angiogenesis .
  • Anti-inflammatory Effects : Some pyrazole derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways involved in inflammation .

Case Studies and Research Findings

  • Anticancer Studies :
    • A study evaluated the efficacy of similar pyrazole compounds against breast cancer cell lines (MCF-7) and found significant inhibition of cell growth at concentrations ranging from 0.3 to 24 µM. The compounds induced apoptosis and inhibited cell migration, suggesting potential for therapeutic use in cancer treatment .
  • Mechanistic Insights :
    • Molecular docking studies have been employed to elucidate the binding interactions of these compounds with target proteins. For example, docking simulations indicated strong binding affinities to EGFR, supporting the hypothesis of their role as dual inhibitors in cancer therapy .
  • Comparative Analysis :
    • A comparative analysis of similar compounds showed that those with trifluoromethyl substitutions exhibited enhanced biological activity compared to their non-fluorinated counterparts. This highlights the importance of fluorination in drug design .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget(s)IC50 (µM)Reference
Compound 5iAnticancerEGFR, VEGFR20.3
Compound 5bAnticancerEGFR0.15
Methyl 4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoateAnti-inflammatoryTNF-alpha, IL-610

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]pentan-1-amine
Reactant of Route 2
3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]pentan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.